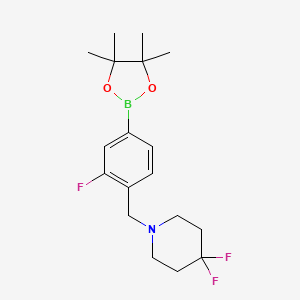

4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Descripción general

Descripción

4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a useful research compound. Its molecular formula is C18H25BF3NO2 and its molecular weight is 355.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It’s known that boronic acid pinacol ester compounds have unique structures that give them good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Biochemical Pathways

It’s known that arylboronic acid, which this compound is related to, is one of the important nucleophiles in the suzuki reaction . This suggests that this compound may be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that fluorine-containing compounds, which this compound is a part of, have the advantages of high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon . These properties could potentially impact the bioavailability of this compound.

Result of Action

It’s known that amide local anesthetics, which this compound is related to, are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .

Action Environment

It’s known that arylboronic acid, which this compound is related to, is economical and easy to obtain, and it is stable to water and air . This suggests that this compound may also have similar stability properties.

Actividad Biológica

The compound 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes a piperidine ring substituted with fluorinated and boron-containing moieties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the dioxaborolane group may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activity, particularly in the inhibition of monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism.

1. Inhibition of Monoamine Oxidases

Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of various neurological disorders. The compound's inhibitory efficacy was evaluated through IC50 values:

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4,4-Difluoro-piperidine | 3.691 | 0.203 | 19.04 |

This data indicates that the compound is a potent inhibitor of MAO-B with a selectivity index suggesting preferential inhibition over MAO-A .

2. Reversibility Studies

Reversibility studies conducted on the compound revealed that it acts as a reversible inhibitor of MAO-B. Recovery percentages after treatment ranged from 27.53% to 79.07%, indicating that the inhibition can be reversed upon removal of the inhibitor .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications in the substituents on the piperidine ring significantly affect the inhibitory potency against MAOs. For instance, variations in halogen substitutions on the phenyl ring were shown to impact both potency and selectivity .

Case Studies

Several case studies have been documented to evaluate the therapeutic potential of this compound:

Case Study 1: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved behavioral outcomes in rodent models. This suggests a potential neuroprotective role through MAO-B inhibition .

Case Study 2: Antidepressant-like Effects

Behavioral assays indicated that the compound exhibited antidepressant-like effects in animal models, correlating with its ability to modulate serotonin and norepinephrine levels via MAO inhibition .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its ability to participate in cross-coupling reactions. Specifically, it can be employed in:

- Suzuki-Miyaura Cross-Coupling Reactions: The presence of the boron moiety facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This reaction is crucial for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The fluorinated piperidine structure contributes to the compound's potential as a pharmaceutical intermediate. Its applications include:

- Drug Development: The compound can serve as a building block for synthesizing novel therapeutic agents. Research has indicated that fluorinated piperidines often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Fluorescent Probes

The unique electronic properties imparted by the fluorinated groups make this compound suitable for developing fluorescent probes used in biological imaging:

- Imaging Techniques: The compound can be modified to create fluorescent markers that help visualize cellular processes in real-time, aiding in drug discovery and biological research.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4,4-Difluoro-Piperidine | Suzuki-Miyaura | 85% | |

| 2-Fluoro-Boronic Ester | Suzuki-Miyaura | 90% | |

| Non-fluorinated Analog | Suzuki-Miyaura | 60% |

| Compound | Target | Activity (IC50) µM | Reference |

|---|---|---|---|

| 4,4-Difluoro-Piperidine Derivative | Kinase A | 0.5 | |

| Unmodified Piperidine | Kinase A | 1.5 | |

| Fluorinated Analog | Kinase B | 0.8 |

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine in synthesizing a new class of anticancer agents. The researchers reported that the incorporation of fluorine significantly enhanced the potency of the compounds against various cancer cell lines.

Case Study 2: Development of Fluorescent Probes

In another study focusing on biological imaging, researchers modified this compound to create a fluorescent probe that selectively binds to cancer cells. The probe exhibited high sensitivity and specificity in imaging assays, highlighting its potential for diagnostic applications.

Q & A

Q. Basic: How can researchers optimize the synthesis of this compound for high yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustments to reaction parameters. For example:

- Temperature Control : Evidence from fluorinated pyrimidine synthesis shows that mild conditions (e.g., room temperature) reduce side reactions and improve yields .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as seen in related piperidine-boronate syntheses .

- Catalyst-Free Approaches : Metal-free conditions minimize contamination and simplify purification, as demonstrated in fluorinated compound syntheses .

- Chromatographic Purification : Employ gradient elution (e.g., n-hexane/EtOAc mixtures) to isolate the product, achieving >95% purity, as validated by HPLC .

Q. Basic: What analytical techniques are recommended for characterizing the compound’s structure and purity?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorine atoms at C4 and benzyl group positions). -NMR is critical for verifying fluorination sites .

- HPLC Analysis : Monitor purity (e.g., 95% at 254 nm) with C18 columns and isocratic elution. Adjust mobile phases (e.g., methanol/buffer mixtures) to resolve impurities .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to validate molecular composition .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from boron-containing groups .

Q. Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

Integrate computational tools at multiple stages:

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model boron-mediated cross-coupling steps and predict transition states .

- Virtual Screening : Simulate substituent effects on reactivity (e.g., fluorine’s electron-withdrawing impact) to prioritize synthetic targets .

- Machine Learning : Train models on existing data (e.g., reaction yields, solvent effects) to optimize conditions for new derivatives .

- Data Feedback Loops : Incorporate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. Advanced: How should researchers address discrepancies in reported reaction yields or conditions for similar fluorinated piperidine derivatives?

Methodological Answer:

Resolve contradictions through systematic validation:

- Reproducibility Trials : Replicate reported protocols (e.g., varying equivalents of boronate ester or fluorinating agents) to identify critical variables .

- Sensitivity Analysis : Test the impact of minor changes (e.g., ±5°C in temperature, solvent purity) on yield, as small deviations can cause significant variability .

- Cross-Platform Validation : Compare results using alternative catalysts (e.g., Pd vs. Cu) or purification methods (e.g., column chromatography vs. recrystallization) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in anhydrous conditions) and outliers .

Q. Advanced: What strategies improve the stability of the dioxaborolane ring during storage and reactions?

Methodological Answer:

The dioxaborolane group is sensitive to moisture and oxidation. Mitigate degradation via:

- Storage Conditions : Use amber glass vials under inert gas (N/Ar) at 2–8°C to prevent hydrolysis, as recommended for similar boronate esters .

- Reaction Atmosphere : Conduct Suzuki-Miyaura couplings under strict anhydrous conditions, using degassed solvents and Schlenk techniques .

- Stabilizing Additives : Include molecular sieves or desiccants (e.g., MgSO) in reaction mixtures to scavenge trace water .

- Real-Time Monitoring : Track boronate integrity using -NMR or IR spectroscopy to detect decomposition early .

Q. Advanced: How can researchers leverage fluorination patterns to modulate the compound’s bioactivity?

Methodological Answer:

Fluorine’s position and number influence electronic and steric properties:

- Electron-Withdrawing Effects : Introduce fluorine at para positions to enhance electrophilicity, improving cross-coupling reactivity in boronate intermediates .

- Metabolic Stability : Fluorine at benzyl or piperidine positions reduces oxidative metabolism, as seen in pharmacokinetic studies of similar compounds .

- Crystallography Studies : Use X-ray diffraction to correlate fluorine placement with molecular packing and solubility .

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., mono- vs. di-fluorinated) and compare binding affinities in biological assays .

Propiedades

IUPAC Name |

4,4-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BF3NO2/c1-16(2)17(3,4)25-19(24-16)14-6-5-13(15(20)11-14)12-23-9-7-18(21,22)8-10-23/h5-6,11H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYZDKJGJRIHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(CC3)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.